molecular formula C15H11N3O3S B5125510 5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5125510
M. Wt: 313.3 g/mol
InChI Key: ZSCWZRROJJINNH-UHFFFAOYSA-N
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Description

5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features an indole moiety, a diazinane ring, and a sulfanylidene group

Properties

IUPAC Name

5-[(1-acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCWZRROJJINNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 1-acetylindole with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as indole and acetyl chloride. The process may include steps like acetylation, cyclization, and thiolation to introduce the sulfanylidene group. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetylindole moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the acetylindole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Acetylindole: A simpler compound with similar structural features but lacking the diazinane and sulfanylidene groups.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups, used in various chemical syntheses.

    2-Benzofuranyl methyl ketone: A compound with a similar ketone functional group but different heterocyclic structure.

Uniqueness

5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the combination of its indole, diazinane, and sulfanylidene moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole derivatives. The presence of the sulfanylidene group, in particular, enhances its reactivity and potential for forming diverse chemical interactions.

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